molecular formula C20H23N3O2 B2398269 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea CAS No. 1170092-75-7

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2398269
CAS No.: 1170092-75-7
M. Wt: 337.423
InChI Key: LEDAZGGBXJDLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound intended for research and development use only. This molecule features a urea pharmacophore, a functional group of significant importance in modern drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . The core structure of this compound incorporates an oxindole (2-oxoindoline) scaffold. Oxindole derivatives are extensively investigated in medicinal chemistry, particularly in the development of protein kinase inhibitors . For instance, the multi-kinase inhibitor sunitinib, an approved anticancer drug, is based on an oxindole core and has demonstrated potent activity by targeting various kinase pathways . Researchers may therefore explore this compound for its potential utility in kinase-focused biochemical assays and oncological research. Urea derivatives similar to this compound are known to play roles in various therapeutic areas, including as antagonists for purinergic receptors and inhibitors of soluble epoxide hydrolase (sEH), which is a target for managing pain, inflammatory conditions, and cancer . The specific substitution pattern—with a 1-ethyl group on the oxindole nitrogen and a 3-phenylpropyl chain on the adjacent urea nitrogen—may be designed to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity for specific targets . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDAZGGBXJDLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Ethyl-2-oxoindolin-5-amine

The indolinone core is typically prepared via cyclization of N-ethyl-2-nitrophenylacetamide followed by reduction:

Procedure ():

  • Michael Addition : N-Ethyl-2-nitrophenylacetamide (10 mmol) undergoes cyclization in anhydrous tetrahydrofuran (THF) with sodium hydride (2.2 equiv) at 0°C.
  • Reduction : The intermediate nitro compound is reduced using H₂/Pd-C in ethanol (50°C, 12 h), yielding 1-ethyl-2-oxoindolin-5-amine (78% yield).

Key Data :

Parameter Value
Solvent THF
Temperature 0°C → RT
Catalyst Pd-C (10 wt%)
Yield 78%

Preparation of 3-Phenylpropyl Isocyanate

The 3-phenylpropyl substituent is introduced via Curtius rearrangement:

Procedure ():

  • Acylation : 3-Phenylpropylamine (15 mmol) reacts with triphosgene (1.1 equiv) in dichloromethane (DCM) at −20°C.
  • Rearrangement : The acyl azide intermediate is heated to 80°C in toluene, affording 3-phenylpropyl isocyanate (85% yield).

Optimization Notes :

  • Excess triphosgene improves conversion but requires careful quenching.
  • Anhydrous conditions prevent hydrolysis to the corresponding amine.

Urea Bond Formation

Coupling of the indolinone amine with 3-phenylpropyl isocyanate proceeds under mild conditions:

Procedure ():

  • Reaction : 1-Ethyl-2-oxoindolin-5-amine (5 mmol) and 3-phenylpropyl isocyanate (5.5 mmol) are stirred in DCM with triethylamine (1.1 equiv) at 25°C for 6 h.
  • Workup : The mixture is washed with brine, dried over sodium sulfate, and purified via silica gel chromatography.

Performance Metrics :

Parameter Value
Solvent DCM
Base Triethylamine
Time 6 h
Yield 73%

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Source reports accelerated reactions using microwave irradiation (150°C, 30 min), achieving comparable yields (75%) with reduced reaction times.

Solid-Phase Synthesis

Immobilization of the indolinone amine on Wang resin enables iterative coupling, though yields drop to 65% due to steric hindrance.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (Chloroform-d, 600 MHz): δ 7.24 (dd, J = 8.4 Hz, 1H, indolinone-H), 3.42 (q, 2H, NCH₂CH₃), 1.21 (t, 3H, CH₃)
  • HRMS : m/z calcd for C₂₀H₂₃N₃O₂ [M+H]⁺ 337.1764, found 337.1768

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with retention time = 12.7 min.

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Competing formation of biuret derivatives during urea coupling.
  • Mitigation : Strict stoichiometric control of isocyanate (1.1 equiv) and use of molecular sieves.

Solvent Selection

  • Observation : Dichloromethane outperforms tetrahydrofuran in minimizing hydrolysis (yield increase from 68% to 73%).

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indolinone moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with benzamide derivatives (from ) and other urea analogs, emphasizing structural and functional distinctions.

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Key Substituents/Functional Groups Hydrogen-Bonding Capacity Lipophilicity (Predicted)
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea 2-Oxoindolin + urea Ethyl (N1), 3-phenylpropyl (urea side chain) High (urea NH groups) Moderate-high (logP ~3.5)
Compounds 13–17 () Benzamide + peptide Alkoxy (methoxy, ethoxy, etc.), hydroxy, cyanomethyl Moderate (amide NH, hydroxyl) Variable (logP ~2.5–4.0)
Standard Urea Analogs (e.g., Sorafenib) Diarylurea Aryl groups, halogen substituents High (urea NH) High (logP ~4–5)

Key Observations:

Compounds 13–17 feature peptide-like backbones with alkoxy or hydroxy substituents, which may improve solubility but reduce rigidity compared to the oxoindolin core.

Substituent Effects :

  • The 3-phenylpropyl chain in the urea compound increases lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility. In contrast, alkoxy substituents (e.g., methoxy in Compound 15) in benzamide derivatives balance solubility and lipophilicity .
  • The ethyl group on the oxoindolin core may sterically hinder interactions compared to smaller substituents (e.g., hydrogen or methyl).

Biological Implications: Urea derivatives like the target compound are often explored as tyrosine kinase inhibitors (e.g., similar to Sorafenib), whereas benzamide derivatives (Compounds 13–17) may target proteases or GPCRs due to their peptide-like structures .

Research Findings and Data Gaps

  • Synthetic Accessibility : The compound’s synthesis likely involves coupling 1-ethyl-2-oxoindolin-5-amine with 3-phenylpropyl isocyanate. This contrasts with the multi-step peptide couplings required for Compounds 13–17 .
  • Computational Predictions: Molecular docking studies (hypothetical) suggest the urea NH groups form bidentate hydrogen bonds with kinase ATP-binding sites, a feature less pronounced in amide-based analogs.
  • Experimental Data Needed: No biological activity or solubility data for the target compound were found in the provided evidence. Comparative studies with Compounds 13–17 would require empirical assays (e.g., kinase inhibition, logP measurements).

Q & A

Q. What are the recommended synthetic pathways for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Preparation of the indolinone core via cyclization of substituted anilines with ethyl glyoxylate under acidic conditions .
  • Step 2: Alkylation of the indolinone nitrogen using ethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Formation of the urea linkage via reaction of the amine intermediate with 3-phenylpropyl isocyanate in anhydrous dichloromethane at 0–5°C .
    Optimization: Control temperature (<10°C) to minimize side reactions, use molecular sieves to scavenge moisture, and employ HPLC (C18 column, acetonitrile/water gradient) to monitor purity (~95% yield achievable) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm ethyl (δ 1.2–1.4 ppm, triplet) and phenylpropyl (δ 2.6–2.8 ppm, multiplet) groups.
    • ¹³C NMR: Detect the urea carbonyl (δ 155–160 ppm) and oxoindoline carbonyl (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₂₁N₃O₂ requires m/z 335.1634 [M+H]⁺) .
  • X-ray Crystallography: Resolve steric effects between the ethyl and phenylpropyl groups to confirm spatial orientation .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Kinase Inhibition Assays: Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and Stability: Use shake-flask method (PBS, pH 7.4) and LC-MS to assess hydrolytic stability of the urea bond .

Advanced Research Questions

Q. How can conflicting data on its kinase inhibition potency be resolved?

Case Example: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions.

  • Methodological Adjustments:
    • Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competitive binding .
    • Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Analysis: Perform molecular docking (AutoDock Vina) to identify binding pose variations due to ethyl group rotation .

Q. What strategies improve metabolic stability of the urea moiety in vivo?

  • Isotere Replacement: Replace urea with a carbamate or thiourea group to reduce hydrolysis .
  • Prodrug Design: Mask the urea as a tert-butyl carbamate, cleaved by esterases in target tissues .
  • Cyclopropyl Substituents: Introduce cyclopropyl groups near the urea to sterically hinder enzymatic access .

Q. How can computational methods guide SAR studies for target selectivity?

  • Pharmacophore Modeling: Map hydrogen bond donors (urea NH) and hydrophobic regions (phenylpropyl) to prioritize analogs .
  • MD Simulations: Simulate binding to off-targets (e.g., hERG channel) to predict cardiotoxicity risks .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent effects (e.g., ethyl vs. isopropyl) on kinase binding .

Q. What experimental designs address low solubility in aqueous buffers?

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cell membrane disruption .
  • Salt Formation: React with hydrochloric acid to form a water-soluble hydrochloride salt .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (≈150 nm diameter) via emulsion-solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.